5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by its unique thieno[3,2-c]pyridine core structure. This compound is identified by the CAS number 1856539-73-5 and has a molecular formula of with a molecular weight of 179.28 g/mol . It plays a significant role in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in pharmaceuticals. The thieno[3,2-c]pyridine structure is notable for its potential in drug development, particularly in antithrombotic agents and other therapeutic applications .
The synthesis of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves several key steps:
The molecular structure of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine features a bicyclic system comprising a thiophene ring fused with a pyridine ring. The compound's structural integrity is vital for its biological activity.
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The major products formed depend on the specific reagents and conditions used. For example:
The mechanism of action for 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. In its derivative form as clopidogrel, it inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate receptor on the platelet surface. This mechanism is crucial for its application in preventing thrombotic events in clinical settings.
The compound's reactivity is influenced by the presence of both nitrogen and sulfur atoms within its structure. Its ability to participate in oxidation-reduction reactions makes it versatile for further chemical modifications .
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
This compound's unique properties and versatility highlight its significance in both research and industrial applications.
The synthesis of thienopyridine derivatives has evolved significantly from early isoquinoline-based approaches to sophisticated bioisosteric designs. Initial methodologies focused on 1,2,3,4-tetrahydroisoquinoline (THIQ) systems, recognized for their biological activity but limited by suboptimal electronic properties and selectivity. The discovery that 3-thienylmethylamine exhibited 50% greater potency as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT) than benzylamine prompted the strategic shift toward 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffolds [3]. This bioisosteric replacement leveraged the thiophene ring’s electronic profile to enhance binding interactions, as confirmed through molecular docking studies comparing THIQ and THTP inhibitors co-crystallized with hPNMT. Key milestones include:
Table 1: Historical Synthesis Milestones for Thienopyridine Scaffolds
Time Period | Dominant Strategy | Key Innovation | Limitations Addressed |
---|---|---|---|
1950s–1970s | THIQ-based synthesis | Acid-catalyzed cyclization | Low potency |
1980s–2000s | Early THTP ring closure | Bischler–Napieralski cyclization | Poor selectivity |
2010–Present | THTP functionalization | Structure-guided design (e.g., IMP-1575) | Electronic deficiencies in binding |
Allylation of THTP scaffolds demands precise regiocontrol to ensure N-alkylation at the 5-position without compromising the thiophene ring’s integrity. Electrophilic allylation using allyl bromide or chloride in anhydrous dimethylformamide (DMF) at 0–25°C remains the benchmark, achieving >85% yields when paired with inorganic bases (e.g., K₂CO₃) [3] [8]. Nucleophilic approaches, though less common, involve allylmetal reagents (e.g., allylmagnesium bromide) but risk side reactions with electrophilic thiophene sites. Recent advances emphasize phase-transfer catalysis (PTC) for biphasic systems, enhancing reaction rates and selectivity. Critical parameters include:
Table 2: Allylation Agents and Performance in THTP Systems
Allylating Agent | Base/Catalyst | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Allyl bromide | K₂CO₃ | DMF | 88 | High (5-position) |
Allyl chloride | Triethylamine | Acetonitrile | 76 | Moderate |
Allyl acetate | Pd(PPh₃)₄ | THF | 65 | Variable |
Lewis acid-catalyzed ring closure is pivotal for constructing the tetrahydropyridine moiety of THTPs. Zinc chloride (ZnCl₂) efficiently promotes the cyclization of 2-(2-thienyl)ethylamine precursors with aldehydes via iminium ion intermediates, forming the C–N bond at 80–100°C [3]. Alternative catalysts like boron trifluoride etherate (BF₃·OEt₂) enable lower temperatures (50°C) but necessitate stringent moisture exclusion. Key mechanistic insights include:
Table 3: Optimization Parameters for Lewis Acid-Catalyzed Ring Closure
Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
ZnCl₂ | 10 | 110 | 6 | 92 |
BF₃·OEt₂ | 15 | 50 | 3 | 84 |
AlCl₃ | 20 | 120 | 8 | 78 |
Ozonolysis selectively cleaves the allyl group’s terminal alkene to generate an aldehyde precursor for further functionalization. The protocol involves bubbling ozone through a solution of 5-allyl-THTP in dichloromethane/methanol (9:1) at −78°C until the blue color persists, indicating complete consumption of the alkene [6]. The resultant ozonide undergoes reductive workup with dimethyl sulfide (DMS) or zinc/acetic acid to prevent peroxide-mediated degradation. Critical considerations:
Table 4: Ozonolysis Conditions and Outcomes for 5-Allyl-THTP
Workup Method | Reagent | Product | Purity (%) | By-Products |
---|---|---|---|---|
Reductive | Dimethyl sulfide | Aldehyde | 95 | <5% carboxylic acid |
Reductive | Zn/HOAc | Aldehyde | 89 | 8% alcohol |
Oxidative | H₂O₂ | Carboxylic acid | 90 | None |
Chirality at the 4-position of THTPs profoundly influences biological activity, as evidenced by (R)-configured HHAT inhibitors like IMP-1575 exhibiting 100-fold greater potency than their (S)-enantiomers [4]. Strategies for stereocontrol include:
Table 5: Analytical Techniques for Stereoisomer Characterization
Method | Condition | Resolution (Rₛ) | Application Scope |
---|---|---|---|
Chiral HPLC | Chiralpak IA, hexane/iPrOH 80:20 | 1.5 | Baseline separation of (R)/(S) |
NMR Mosher ester analysis | C₆D₆, 500 MHz | N/A | Absolute configuration assignment |
Cryo-EM docking | IMP-1575-bound HHAT (PDB: 7CKM) | N/A | Binding mode validation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1